molecular formula C11H10N4O4 B2434097 5-(furan-2-yl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1040712-08-0

5-(furan-2-yl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B2434097
CAS No.: 1040712-08-0
M. Wt: 262.225
InChI Key: LTSGRPPFWVUQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(furan-2-yl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione” is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a furan ring attached to a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure consisting of two fused pyrimidine rings .

Scientific Research Applications

Synthetic Chemistry Applications

This compound serves as a building block in the synthesis of various heterocyclic compounds, which have applications in developing new materials and biologically active molecules. For example, the arylmethylidene derivatives of furan-2(3H)-ones are essential for creating heterocyclic compounds containing pyrimidine and pyridazine structural fragments, which are analogs of nitrogen-containing bases of the pyrimidine series. These derivatives show pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017). Furthermore, the solid-phase synthesis approach for creating furo[3,4-d]pyrimidines, pyrrolo[3,4-d]pyrimidines, and pyrimido[4,5-d]pyridazines demonstrates the versatility of this compound in synthesizing diverse heterobicyclic scaffolds, which could have various scientific and industrial applications (Pérez et al., 2002).

Fluorescent Probes

Modified nucleoside analogues, where a furan moiety is attached, such as the furan-containing derivative from this chemical family, are identified as promising responsive nucleosides due to their emission quantum efficiency and sensitivity to the microenvironment. These properties make them suitable for use as responsive fluorescent probes in nucleic acids, aiding in the study of RNA structure, dynamics, and recognition (Greco & Tor, 2007).

Pharmacological Research

The compound's derivatives have shown potential in pharmacological research, including antiprotozoal activity against Trypanosoma and Plasmodium falciparum, making them candidates for developing new treatments for protozoal infections (Ismail et al., 2004). Additionally, the synthesis of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone and their antimicrobial activity against bacteria and fungi highlight the compound's significance in creating new antimicrobial agents (Abu‐Hashem, 2018).

Properties

IUPAC Name

5-(furan-2-yl)-1-methyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-15-8-6(9(16)14-11(15)18)7(12-10(17)13-8)5-3-2-4-19-5/h2-4,7H,1H3,(H2,12,13,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSGRPPFWVUQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC=CO3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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